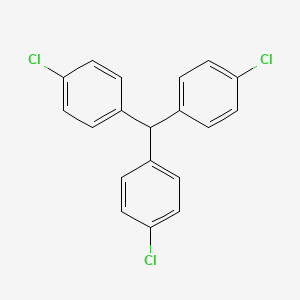

Tris(4-chlorophenyl)methane

Vue d'ensemble

Description

Tris(4-chlorophenyl)methane: is an organochlorine compound known for its environmental persistence and bioaccumulative properties. It is structurally related to the well-known pesticide dichlorodiphenyltrichloroethane (DDT) and is often found as a contaminant in environments where DDT has been used . This compound has been detected in various environmental matrices, including marine mammals, fish, and human tissues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tris(4-chlorophenyl)methane can be synthesized through the reaction of chlorobenzene with carbon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product .

Industrial Production Methods: It is primarily encountered as a byproduct in the manufacturing of DDT .

Analyse Des Réactions Chimiques

Types of Reactions: Tris(4-chlorophenyl)methane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tris(4-chlorophenyl)methanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products:

Oxidation: Tris(4-chlorophenyl)methanol.

Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

Applications De Recherche Scientifique

Chemistry: Tris(4-chlorophenyl)methane is used as a reference compound in environmental chemistry studies to understand the behavior and fate of organochlorine contaminants .

Biology and Medicine: Research has shown that this compound can disrupt pancreatic organogenesis and gene expression in zebrafish embryos, indicating its potential impact on endocrine systems .

Industry: While not widely used in industrial applications, its presence as a contaminant in industrial processes involving DDT highlights the need for monitoring and remediation efforts .

Mécanisme D'action

Tris(4-chlorophenyl)methane exerts its effects by disrupting normal cellular processes. In zebrafish embryos, it has been shown to impair pancreatic development and alter gene expression related to retinol metabolism, circadian rhythm, and steroid biosynthesis . These disruptions are likely due to its structural similarity to DDT, allowing it to interfere with similar molecular targets and pathways .

Comparaison Avec Des Composés Similaires

Tris(4-chlorophenyl)methanol: A closely related compound that shares similar environmental and biological properties.

Dichlorodiphenyltrichloroethane (DDT): A well-known pesticide with a similar structure and environmental persistence.

Uniqueness: Tris(4-chlorophenyl)methane is unique in its specific impact on pancreatic development and gene expression, which distinguishes it from other organochlorine compounds . Its presence as a contaminant rather than a primary product also sets it apart from more widely studied chemicals like DDT .

Activité Biologique

Tris(4-chlorophenyl)methane (TCPM) is an environmental contaminant that has garnered attention due to its potential biological effects, particularly in aquatic organisms. This compound, along with its metabolite tris(4-chlorophenyl)methanol (TCPMOH), is primarily recognized as a byproduct of the pesticide dichlorodiphenyltrichloroethane (DDT). TCPM and TCPMOH are known for their persistence in the environment and bioaccumulation in various biological tissues, including human adipose tissue and breast milk. This article explores the biological activity of TCPM, focusing on its effects on pancreatic development, gene expression, and potential endocrine disruption.

Environmental Persistence and Bioaccumulation

TCPM and TCPMOH are classified as persistent organic pollutants (POPs) due to their stability and resistance to environmental degradation. They have been detected in various biota, including fish, marine mammals, and sediments, indicating widespread environmental contamination . The bioaccumulation of these compounds raises concerns about their long-term ecological and health impacts.

Zebrafish Model

Recent studies utilizing zebrafish embryos have provided significant insights into the biological effects of TCPM. In a controlled experiment, embryos were exposed to 50 nM concentrations of TCPM or TCPMOH starting at 24 hours post-fertilization (hpf). The results indicated that TCPMOH exposure led to a reduction in pancreatic growth and islet area by 20.8% and 13%, respectively, while TCPM did not induce significant morphological changes .

Table 1: Effects of TCPM and TCPMOH on Zebrafish Pancreatic Development

| Compound | Islet Area Reduction (%) | Total Pancreas Area Reduction (%) |

|---|---|---|

| TCPM | Not Significant | Not Significant |

| TCPMOH | 20.8 | 13 |

Gene Expression Analysis

Gene expression profiling through RNA sequencing revealed that both TCPM and TCPMOH significantly altered the expression of numerous genes involved in metabolic pathways. Specifically, 419 genes were affected by TCPM exposure (137 upregulated, 282 downregulated), while TCPMOH impacted 547 genes (215 upregulated, 332 downregulated) with a strong correlation between the two compounds (R² = 0.903) .

Table 2: Summary of Gene Expression Changes Induced by TCPM and TCPMOH

| Compound | Total Genes Affected | Upregulated Genes | Downregulated Genes |

|---|---|---|---|

| TCPM | 419 | 137 | 282 |

| TCPMOH | 547 | 215 | 332 |

Endocrine Disruption Potential

TCPM has been implicated as an endocrine disruptor. Studies suggest that it may mimic estrogenic activity, potentially leading to disruptions in insulin signaling pathways similar to those observed with DDT exposure . This estrogenic mimicry could contribute to metabolic disorders such as diabetes, particularly given the historical context of DDT's impact on glucoregulation.

Case Study: Impact on Marine Life

In marine ecosystems, the presence of TCPM has been linked to adverse effects on fish populations. Research indicates that concentrations ranging from 4.1 to 37 ng/g lipids were found in fish samples from contaminated waters . These findings highlight the need for monitoring and regulatory actions concerning POPs like TCPM.

Case Study: Human Exposure

TCPM has been detected in human tissues, raising concerns about its potential health effects. A study reported that these compounds could be found in human breast milk, suggesting a route of exposure for infants . The implications for developmental health warrant further investigation into the long-term effects of such exposures.

Propriétés

IUPAC Name |

1-[bis(4-chlorophenyl)methyl]-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGIESWOTQOLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181976 | |

| Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27575-78-6 | |

| Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027575786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1',1''-methylidynetris(4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.